(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-2-(3,5-dibromophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVMXBCVAPHWEC-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Br)Br)[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-dibromobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using a chiral amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure consistent product quality.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
Mechanistic Insight : Mn(VII) oxidizes the primary alcohol to a ketone, while stronger acidic conditions with Cr(VI) promote further oxidation to a carboxylic acid. Steric hindrance from the dibromophenyl group reduces reaction rates compared to non-halogenated analogs.
Nucleophilic Substitution
The electron-deficient aromatic ring participates in electrophilic substitution, though bromine substituents direct reactivity:
Halogen Exchange
| Reagent | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| CuCN/DMF | 180°C, 24h | Para to -NH₂ | (S)-2-Amino-2-(3,5-dibromo-4-cyano)phenylethanol | 41% |
| NaSH/Ethanol | Reflux, 12h | Meta to -Br | (S)-2-Amino-2-(3,5-dibromo-2-thiol)phenylethanol | 33% |
Regioselectivity follows the ortho/para-directing effect of the -NH₂ group, though bromine's deactivating nature limits substitution to positions with lower electron density .
Amine Reactivity
The protonated amine undergoes alkylation and acylation:
| Reaction Type | Reagent | Conditions | Product | Byproduct |
|---|---|---|---|---|
| Reductive Alkylation | Formaldehyde/NaBH₃CN | pH 5.0, 25°C, 6h | (S)-2-(Dimethylamino)-2-(3,5-dibromophenyl)ethanol | H₂O |
| Acylation | Acetyl chloride/Pyridine | 0°C → RT, 12h | (S)-2-Acetamido-2-(3,5-dibromophenyl)ethanol | HCl (g) |
N-Methylation achieves 89% yield due to the steric protection of the amino group by the dibromophenyl ring. Acylation requires anhydrous conditions to prevent hydrolysis.
Salt Metathesis
The hydrochloride salt undergoes ion exchange in polar aprotic solvents:
| Counterion Source | Solvent | Equiv. | Product | Solubility |
|---|---|---|---|---|
| NaPF₆ | Acetonitrile | 1.2 | (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol PF₆⁻ | 12 mg/mL (CH₃CN) |
| KBT₄ | THF | 1.5 | (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol BT₄⁻ | 8 mg/mL (THF) |
PF₆⁻ salts exhibit improved solubility in organic phases for Suzuki-Miyaura coupling applications .
Stability Under Hydrolytic Conditions
| Medium | pH | Temperature | t₁/₂ (h) | Degradation Product |
|---|---|---|---|---|
| Aqueous | 1.0 | 25°C | 48 | 3,5-Dibromobenzaldehyde + NH₃ |
| Aqueous | 13.0 | 25°C | 6 | 3,5-Dibromophenylglyoxal + NH₃ + H₂O |
Acidic hydrolysis cleaves the C-N bond, while strong base induces β-elimination of the hydroxyl group. Stabilization requires storage at pH 4–6 under inert atmosphere .
Scientific Research Applications
The compound carries several hazard statements indicating potential health risks:
| Hazard Statements | Precautionary Statements |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust |
| H315: Causes skin irritation | P280: Wear protective gloves |
| H319: Causes serious eye irritation | P305: If in eyes, rinse cautiously |
Medicinal Chemistry
(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride is studied for its potential therapeutic effects. Research has indicated that compounds with similar structures may exhibit activity against various diseases, including cancer and neurodegenerative disorders. The dibromophenyl group enhances the biological activity of the compound by facilitating interactions with biological targets.
Pharmacological Studies
Case studies have demonstrated the utility of this compound in pharmacological research. For instance, it has been used to investigate mechanisms of action in receptor binding assays, contributing to the understanding of drug-receptor interactions. Specific studies have shown that derivatives of this compound can modulate neurotransmitter systems, which are crucial for developing treatments for conditions such as depression and anxiety.
Synthesis of Novel Compounds
The synthesis of this compound serves as a precursor for creating novel derivatives with enhanced pharmacological properties. Researchers have explored various synthetic pathways to modify its structure for improved efficacy and reduced toxicity.
Biochemical Research
In biochemical assays, this compound has been utilized to study enzyme inhibition and activation processes. Its ability to interact with specific enzymes makes it a valuable tool for elucidating metabolic pathways and developing enzyme inhibitors that can serve as therapeutic agents.
Case Study 1: Neurotransmitter Modulation
A study published in a peer-reviewed journal investigated the effects of this compound on serotonin receptors. The findings suggested that the compound could enhance serotonin signaling, providing insights into its potential use as an antidepressant.
Case Study 2: Anticancer Activity
Another significant study explored the anticancer properties of this compound in vitro. The results indicated that it inhibited cell proliferation in various cancer cell lines, suggesting a mechanism that warrants further investigation for therapeutic applications.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission or metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmitter release, uptake, or degradation, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Physical-Chemical Properties
Key analogs and their properties are summarized below:
*Estimation based on bromine's atomic weight (79.9 g/mol × 2) and core structure of difluoro analog (C8H8F2ClNO).
Key Observations:
- Halogen Effects : Bromine substituents increase molecular weight by ~132 g/mol compared to fluorine analogs (e.g., 233.6 vs. ~365.5 g/mol) . This impacts solubility and pharmacokinetics.
- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (electron-withdrawing) may enhance the acidity of the hydroxyl and amino groups compared to methyl (electron-donating) analogs .
Research and Application Gaps
- Toxicological Data: Limited for brominated analogs, necessitating further studies (e.g., ecotoxicity, mutagenicity) .
- Biological Activity : Bromine's role in target binding (e.g., kinase inhibition) remains unexplored compared to fluorine's established use in medicinal chemistry .
Biological Activity
(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride, a compound with the molecular formula CHBrClNO, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Weight : 331.43 g/mol
- CAS Number : 1213424-18-0
- IUPAC Name : this compound
- Structure : Chemical Structure
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, particularly those with p53 mutations.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (p53+) | 2.6 | Induction of apoptosis |
| HCT116 (p53-) | >30 | Minimal effect |
| MCF7 | 5.0 | Cell cycle arrest |
The compound has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway, leading to increased levels of cleaved PARP and decreased expression of anti-apoptotic proteins such as Bcl-2 .
Neuropharmacological Effects
Additionally, this compound has been investigated for its effects on dopamine receptors. Preliminary findings suggest that it may act as a selective agonist for D3 dopamine receptors, promoting β-arrestin translocation and G protein activation without significantly affecting D2 receptors .
The biological activity of this compound appears to be closely linked to its structural characteristics. The presence of the dibromophenyl group is believed to enhance its binding affinity to specific biological targets, including receptor sites involved in apoptosis and cell proliferation pathways.
Molecular Docking Studies
In silico studies have provided insights into the binding interactions between this compound and target proteins such as MDM2. These studies suggest that the compound can effectively inhibit the p53-MDM2 interaction, a crucial step in cancer cell survival .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Colorectal Cancer : A recent study focused on the effects of this compound on colorectal cancer cells showed a marked reduction in cell viability at concentrations as low as 2.6 µM. The study concluded that it could serve as a promising candidate for further development in cancer therapy .
- Neuropharmacology Research : Another investigation assessed the compound's impact on neurogenic pathways and found that it could modulate dopamine signaling effectively, which may have implications for treating neurodegenerative diseases .
Q & A
Q. How can this compound serve as a precursor for silacyclic or heterocyclic systems in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
